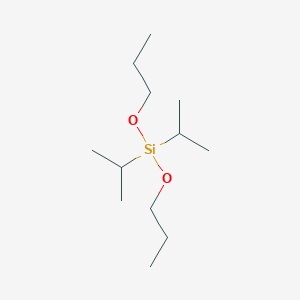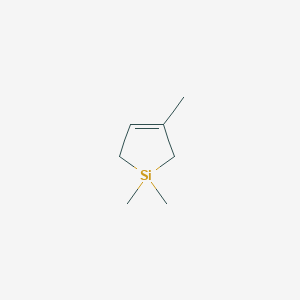
Silacyclopent-3-ene, 1,1,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclopent-3-ene, 1,1,3-trimethyl- is an organosilicon compound characterized by a five-membered ring structure containing silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silacyclopent-3-ene, 1,1,3-trimethyl- can be synthesized through several methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the copolymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene with 1-phenyl-1-vinyl-1-silacyclopent-3-ene in the presence of n-butyllithium at low temperatures results in the formation of the desired compound .
Industrial Production Methods
Industrial production of silacyclopent-3-ene, 1,1,3-trimethyl- typically involves the use of advanced polymerization techniques. These methods ensure high yields and purity of the final product, making it suitable for various commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Silacyclopent-3-ene, 1,1,3-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various siloxanes, silanes, and substituted silacyclopent-3-enes. These products have significant applications in materials science and polymer chemistry .
Aplicaciones Científicas De Investigación
Silacyclopent-3-ene, 1,1,3-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of silacyclopent-3-ene, 1,1,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to form stable bonds with other elements. This reactivity is harnessed in various chemical processes, including polymerization and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorosilacyclopent-3-ene: Similar in structure but contains fluorine atoms instead of methyl groups.
1-Methyl-1-phenyl-1-silacyclopent-3-ene: Contains a phenyl group, offering different reactivity and applications.
1-Phenyl-1-vinyl-1-silacyclopent-3-ene: Features a vinyl group, which influences its polymerization behavior.
Uniqueness
Silacyclopent-3-ene, 1,1,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
3528-14-1 |
|---|---|
Fórmula molecular |
C7H14Si |
Peso molecular |
126.27 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C7H14Si/c1-7-4-5-8(2,3)6-7/h4H,5-6H2,1-3H3 |
Clave InChI |
JMEYPJTVYUGLDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC[Si](C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


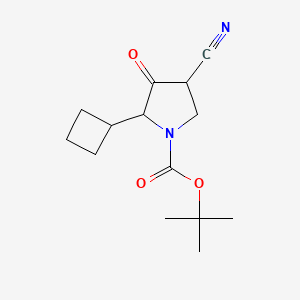

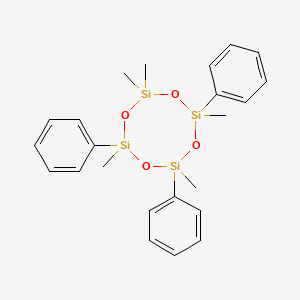
![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)
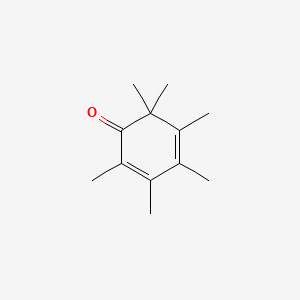

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
